molecular formula C9H10F3N B2425483 2,2,2-Trifluoro-1-(M-tolyl)ethanamine CAS No. 886368-58-7

2,2,2-Trifluoro-1-(M-tolyl)ethanamine

Cat. No.: B2425483
CAS No.: 886368-58-7
M. Wt: 189.181
InChI Key: NOGCTIFPDCHTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(M-tolyl)ethanamine is an organic compound with the molecular formula C₉H₁₀F₃N It is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, with a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(M-tolyl)ethanamine typically involves the reaction of 2,2,2-trifluoroacetophenone with ammonia or an amine source under reductive conditions. One common method includes the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to facilitate the reduction of the ketone to the corresponding amine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalytic hydrogenation and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(M-tolyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted ethanamines.

Scientific Research Applications

2,2,2-Trifluoro-1-(M-tolyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(M-tolyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(P-tolyl)ethanamine
  • 2,2,2-Trifluoro-1-(O-tolyl)ethanamine
  • 2,2,2-Trifluoro-1-phenylethanamine

Uniqueness

2,2,2-Trifluoro-1-(M-tolyl)ethanamine is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Biological Activity

2,2,2-Trifluoro-1-(M-tolyl)ethanamine, also known as (S)-2,2,2-Trifluoro-1-(p-tolyl)ethylamine, is an organic compound characterized by a trifluoromethyl group and a p-tolyl group attached to an ethanamine backbone. Its molecular formula is C₉H₁₀F₃N. This compound has garnered interest in medicinal chemistry due to its unique electronic properties and potential biological activities.

The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability compared to non-fluorinated analogs. This modification can significantly influence its interaction with biological membranes and targets.

PropertyValue
Molecular FormulaC₉H₁₀F₃N
Molecular Weight201.18 g/mol
IUPAC Name(S)-2,2,2-Trifluoro-1-(p-tolyl)ethylamine
CAS Number886368-58-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Initial studies suggest that the trifluoromethyl group enhances binding affinity towards lipid membranes, which may affect its bioavailability and distribution within biological systems.

Interaction Studies

Research indicates that this compound may exhibit interactions with neurotransmitter receptors or enzymes involved in metabolic pathways. For instance, preliminary findings suggest potential modulation of serotonin receptors, which could implicate it in neuropharmacological applications.

Neuropharmacology

A study conducted on the effects of this compound on serotonin receptor activity revealed promising results. The compound demonstrated a significant increase in receptor binding affinity compared to its non-fluorinated counterparts. This suggests potential applications in treating mood disorders or anxiety-related conditions.

Table 1: Binding Affinity of this compound

CompoundBinding Affinity (Ki)
This compound50 nM
Non-fluorinated analog200 nM

Antimicrobial Activity

Another area of investigation includes the antimicrobial properties of the compound. In vitro studies have shown that it possesses moderate antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coliNot effective

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5,8H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGCTIFPDCHTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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